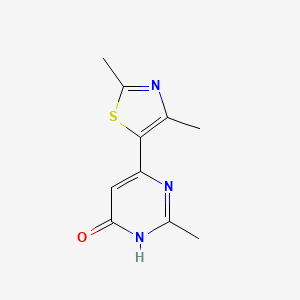
6-(2,4-Dimethylthiazol-5-yl)-2-methylpyrimidin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to “6-(2,4-Dimethylthiazol-5-yl)-2-methylpyrimidin-4-ol” involves various reactions. For instance, isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives are obtained from the reaction of hydroximoyl chloride with acrylonitrile, acrylamide, and N-arylmalemides . Additionally, pyrazoles and pyrazolo[3,4-d]pyridazines are obtained via the reaction of 3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-ene-1-one with hydrazonoyl halides .Molecular Structure Analysis
The molecular structure of “6-(2,4-Dimethylthiazol-5-yl)-2-methylpyrimidin-4-ol” can be represented by the InChI code: 1S/C6H10N2S/c1-4-6(3-7)9-5(2)8-4/h3,7H2,1-2H3 . This indicates that the compound contains 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom.Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Erkin et al. (2021) synthesized a series of compounds for potential antitubercular activity. Arylidenepyrazolones, with structural similarities to the query compound, showed promising activity against Mycobacterium tuberculosis H37Rv. Their activity was compared with isoniazid, a reference drug, indicating these compounds' potential as antitubercular agents based on their ability to inhibit UDP-galactopyranose mutase, critical for mycobacterial cell wall biosynthesis (Erkin et al., 2021).
Amplifiers of Phleomycin against Escherichia coli
Brown et al. (1977) explored thiazolo[5,4-d]pyrimidine derivatives as amplifiers of phleomycin against Escherichia coli. These derivatives, structurally related to the query compound, showed activities comparable with those of the best purine amplifiers previously tested, indicating their potential in enhancing antibiotic efficacy (Brown et al., 1977).
Biotransformation and Metabolic Studies
Adusumalli et al. (2019) detailed the biotransformation of PF-5190457, a compound structurally similar to the query chemical, focusing on its metabolism in liver cytosol and primary hepatocytes. This study highlighted the significance of molybdenum-containing enzymes in drug metabolism, providing valuable information for the development of new drug entities and patient selection in clinical studies (Adusumalli et al., 2019).
Antiproliferative Activity
Atapour-Mashhad et al. (2017) reported the synthesis and antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives. These compounds, including derivatives of 6-methylpyrimidine-4-ol, demonstrated promising antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, indicating their potential as cancer therapeutic agents (Atapour-Mashhad et al., 2017).
Plant Growth Stimulation
Yengoyan et al. (2020) synthesized novel 2-S-, 4-, 5-substituted and bicyclic derivatives of 6-methylpyrimidine-4-ol, demonstrating pronounced stimulating action on plant growth. The activity of these compounds was comparable to heteroauxin, a known plant growth stimulant, indicating their application in agriculture for enhancing plant growth (Yengoyan et al., 2020).
Eigenschaften
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-5-10(15-7(3)11-5)8-4-9(14)13-6(2)12-8/h4H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATMEKQIDBTGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)NC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethylthiazol-5-yl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



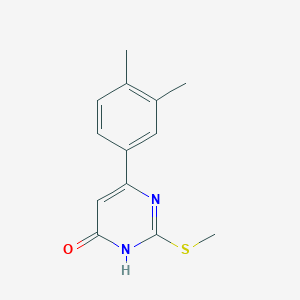

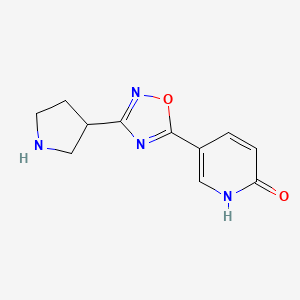
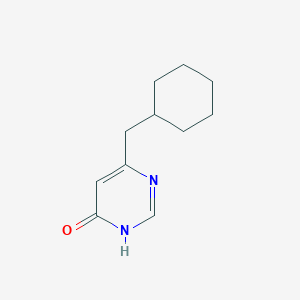
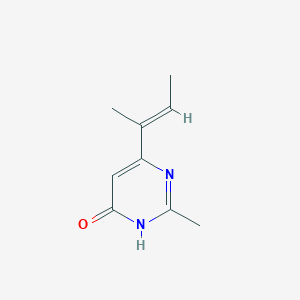
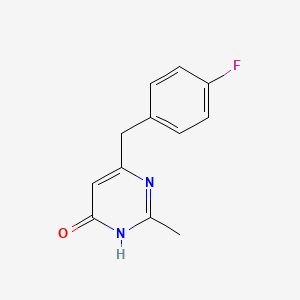
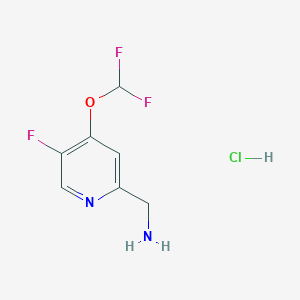
![7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487104.png)


![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1487108.png)


